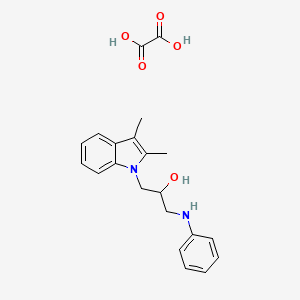

1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate

Description

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2,3-dimethylindole moiety and a phenylamino group, with an oxalate counterion enhancing its stability and solubility. The oxalate salt form (C₁₅H₂₂N₂O₂, molecular weight 262.35 g/mol) is critical for optimizing physicochemical properties, such as crystallinity and bioavailability, which are essential for drug development .

Properties

IUPAC Name |

1-anilino-3-(2,3-dimethylindol-1-yl)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.C2H2O4/c1-14-15(2)21(19-11-7-6-10-18(14)19)13-17(22)12-20-16-8-4-3-5-9-16;3-1(4)2(5)6/h3-11,17,20,22H,12-13H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTADXXZMMWSLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNC3=CC=CC=C3)O)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Reduction products may include amines or alcohols.

Substitution: Substitution reactions can yield various substituted indoles or phenylamino derivatives.

Scientific Research Applications

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Potential use in drug development for treating various diseases.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The phenylamino group in the target compound distinguishes it from analogs with diethylamino (e.g., ) or imidazolyl groups (e.g., ). These substitutions influence receptor affinity and solubility. For example, the methoxy and phenoxy groups in the compound from enhance α₁-adrenoceptor binding, while the oxalate in the target compound improves stability.

- Antifungal Potential: The imidazolylindol-propanol analog in demonstrates potent antifungal activity, suggesting that the indole-propanol scaffold itself may confer antifungal properties. However, the phenylamino group in the target compound may shift its mechanism toward adrenergic modulation instead.

Stability and Impurity Profiles

Pharmaceutical impurities listed in , such as Imp. D(EP) ((2RS)-3-(1H-Indol-4-yloxy)propane-1,2-diol) and Imp. F(EP) (chlorinated derivative), underscore challenges in synthesizing indole-propanol derivatives. These impurities arise from incomplete reactions or side reactions during alkylation, emphasizing the need for rigorous purification in the target compound’s synthesis .

Biological Activity

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(phenylamino)propan-2-ol oxalate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C19H26N2O

Molecular Weight : 314.43 g/mol

CAS Number : 315247

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could mitigate oxidative stress in cells.

- Antimicrobial Properties : Some investigations have indicated that this compound exhibits antimicrobial activity against certain bacterial strains.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of the compound in a rat model of Parkinson's disease. The results indicated that treatment with this compound led to a significant reduction in dopaminergic neuron loss compared to control groups. This suggests a potential application in neurodegenerative disorders.

Antioxidant Activity

Research conducted by Umesha et al. (2009) demonstrated that the compound exhibited significant antioxidant activity as measured by DPPH radical scavenging assays. The study highlighted its potential for use in formulations aimed at reducing oxidative damage in cells.

Antimicrobial Studies

A recent investigation assessed the antimicrobial efficacy of the compound against various pathogens. The results showed that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC and NMR Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. For structural confirmation, employ - and -NMR spectroscopy, focusing on indole NH (~10-12 ppm), aromatic protons (6.5-8.5 ppm), and oxalate-related peaks .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in positive ion mode can verify molecular weight and fragmentation patterns .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. What synthetic routes are documented for similar indole- and propanolamine-derived compounds?

Methodological Answer:

- Multi-Step Synthesis : (1) Condensation of 2,3-dimethylindole with epichlorohydrin to form the indole-propanol backbone. (2) Introduction of phenylamino groups via nucleophilic substitution. (3) Salt formation with oxalic acid .

- Optimization Tips : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via flash chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across studies?

Methodological Answer:

- Batch Variability Checks : Compare purity (HPLC), stereochemistry (chiral chromatography), and salt form (XRPD) across batches .

- In Silico Modeling : Use molecular docking to assess binding affinity to target receptors (e.g., serotonin or adrenergic receptors) and validate with in vitro assays (e.g., cAMP modulation) .

Q. What strategies are effective for improving the compound’s stability in aqueous formulations?

Methodological Answer:

Q. How can polymorphic forms of the oxalate salt be identified and controlled during synthesis?

Methodological Answer:

- XRPD and DSC : Characterize crystalline forms using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Vary solvent systems (e.g., ethanol vs. acetone) during crystallization to isolate polymorphs .

- Stability Studies : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks to assess form conversion risks .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

Methodological Answer:

- Rodent Models : Administer via intravenous/oral routes in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL .

- Tissue Distribution : Euthanize animals at 24 hours post-dose and analyze brain, liver, and kidney homogenates for metabolite profiling .

Q. How can researchers address conflicting data in receptor selectivity profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.